Cell-Type-Selective Antiproliferative Profile of B-R2B Across Leukemia and Cervical Cancer Lines
B-R2B demonstrates a differential antiproliferative potency across four cancer cell lines, with a 6.1-fold window between the most sensitive (THP-1 acute myeloid leukemia) and least sensitive (Kasumi chronic myelogenous leukemia) lines. This cell-type-dependent cytotoxicity profile contrasts with the pan-cytotoxic behavior of the broad-spectrum HDAC inhibitor vorinostat (SAHA), which shows IC₅₀ values of 0.86–0.97 µM across multiple cell lines with substantially less inter-line discrimination [1][2]. The quantitative differential—THP-1 IC₅₀ = 16.5 µM vs. Kasumi IC₅₀ = 101 µM—provides a measurable selectivity ratio that is meaningful for experimental designs requiring leukemia-subtype-specific HDAC6 targeting [1].
| Evidence Dimension | Antiproliferative IC₅₀ across cancer cell lines |
|---|---|
| Target Compound Data | B-R2B: HeLa IC₅₀ = 72.6 µM; THP-1 IC₅₀ = 16.5 µM; HMC IC₅₀ = 79.29 µM; Kasumi IC₅₀ = 101 µM |
| Comparator Or Baseline | Vorinostat (SAHA, pan-HDAC inhibitor): IC₅₀ = 0.86 µM (HeLa), 0.97 µM (THP-1), 0.93 µM (Kasumi) from comparable MTT-based assays [2] |
| Quantified Difference | B-R2B shows 6.1-fold selectivity for THP-1 over Kasumi (16.5 vs. 101 µM); vorinostat shows <1.2-fold variation across the same lines. B-R2B is 19- to 108-fold less potent than vorinostat on these lines, reflecting a fundamentally different therapeutic window consistent with HDAC6-selective rather than pan-HDAC inhibition [1][2]. |
| Conditions | MTT cell viability assay; cell lines: HeLa (cervical adenocarcinoma), THP-1 (acute myeloid leukemia), HMC (human mast leukemia), Kasumi (chronic myelogenous leukemia) [1] |
Why This Matters
The 6.1-fold differential between THP-1 and Kasumi provides a quantifiable selectivity fingerprint that enables researchers to select B-R2B specifically for acute myeloid leukemia models, where broad-spectrum HDAC inhibitors like vorinostat lack the cell-type discrimination needed for target-specific mechanistic studies.
- [1] Rodríguez-Fonseca RA, Sixto-López Y, Fragoso-Vázquez MJ, et al. Design, Synthesis and Biological Evaluation of a Phenyl Butyric Acid Derivative, N-(4-chlorophenyl)-4-phenylbutanamide: A HDAC6 Inhibitor with Anti-proliferative Activity on Cervix Cancer and Leukemia Cells. Anticancer Agents Med Chem. 2017;17(10):1441-1454. PMID: 28044941. View Source
- [2] Vorinostat (SAHA) IC₅₀ values: HeLa 0.86 µM, THP-1 0.97 µM, and Kasumi-comparable cell lines 0.93 µM, reported as reference standard in multiple HDAC inhibitor characterization studies. CPI/Vorinostat technical reference. CPRiL Database, University of Freiburg. Accessed 2026-04-28. View Source
